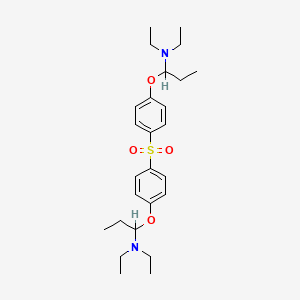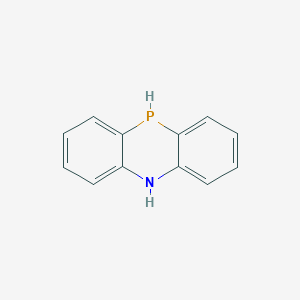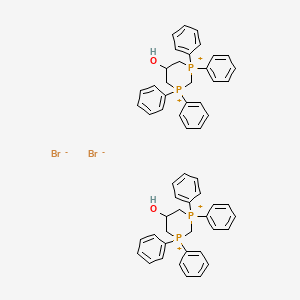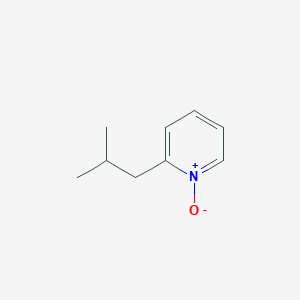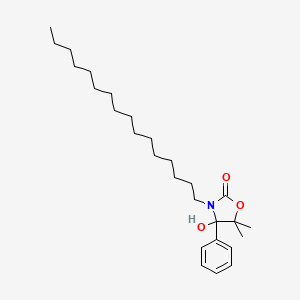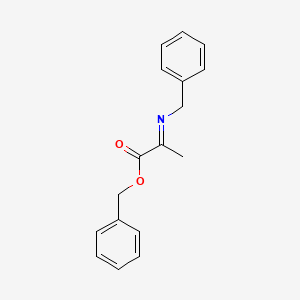![molecular formula C21H21N3O3S B14485024 3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid CAS No. 64349-24-2](/img/structure/B14485024.png)
3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is often used in textile and ink industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline derivatives in the presence of nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with a benzene-1-sulfonic acid derivative under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
化学反応の分析
Types of Reactions
3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated aromatic compounds.
科学的研究の応用
3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological samples for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the ink industry for printing inks.
作用機序
The mechanism of action of 3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid primarily involves its interaction with molecular targets through its azo group (N=N). The compound can undergo reduction to form amines, which can then interact with various biological molecules. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The molecular pathways involved include the formation of stable complexes with proteins and other macromolecules, which can alter their function and activity.
類似化合物との比較
Similar Compounds
Methyl orange: Another azo compound used as a pH indicator.
Congo red: Used in histology for staining amyloid proteins.
Sudan III: Employed in the staining of lipids.
Uniqueness
3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid is unique due to its specific structural features, such as the benzyl(ethyl)amino group and the sulfonic acid group, which confer distinct chemical properties and applications. Its vibrant color and stability make it particularly valuable in industrial applications.
特性
CAS番号 |
64349-24-2 |
|---|---|
分子式 |
C21H21N3O3S |
分子量 |
395.5 g/mol |
IUPAC名 |
3-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C21H21N3O3S/c1-2-24(16-17-7-4-3-5-8-17)20-13-11-18(12-14-20)22-23-19-9-6-10-21(15-19)28(25,26)27/h3-15H,2,16H2,1H3,(H,25,26,27) |
InChIキー |
HMCATOYIPJEMPX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
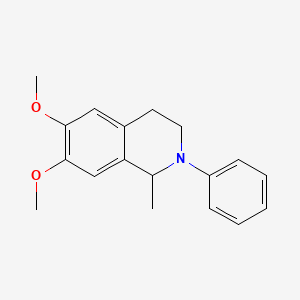
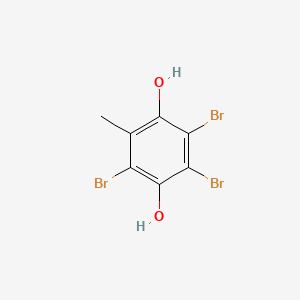
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
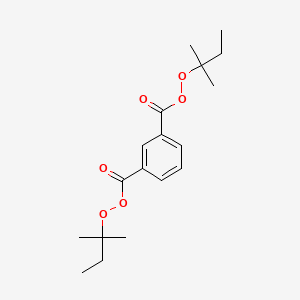
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)
